N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings, imidazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethylphenylamine, ethyl pyrazole, and various reagents to form the imidazole ring. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using halides or other reactive groups.
Common Reagents and Conditions
Common reagents might include acids, bases, oxidizing agents, and reducing agents. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazole or pyrazole derivatives, such as:
- 1-ETHYL-4-(1H-PYRAZOL-4-YL)-1H-IMIDAZOLE
- 2-(2,4-DIMETHYLPHENYL)-1H-IMIDAZOLE
Uniqueness
What sets N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE apart is its unique combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4E)-1-ethyl-4-[(1-ethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-5-25-12-16(11-22-25)10-18-20(28)26(6-2)21(24-18)29-13-19(27)23-17-8-7-14(3)9-15(17)4/h7-12H,5-6,13H2,1-4H3,(H,23,27)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEIOEGEFWRHDH-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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